Copeptin vs. Arginine Vasopressin: Quantified Superiority in Ex Vivo Stability
Copeptin demonstrates a markedly longer half-life and superior ex vivo stability compared to its physiological counterpart, AVP. Copeptin has an estimated initial half-life approximately two times longer than that of AVP [1]. Critically, unlike AVP, which degrades rapidly, copeptin is stable in plasma at room temperature for up to 7 days and refrigerated for up to 14 days, significantly reducing pre-analytical variability [2]. This stability is a primary driver for its selection over AVP.
| Evidence Dimension | In vitro/ex vivo stability and half-life |
|---|---|
| Target Compound Data | Half-life ~2x longer than AVP [1]; Stable in EDTA plasma for 7 days at room temperature, 14 days refrigerated [2]. |
| Comparator Or Baseline | Arginine Vasopressin (AVP): Highly unstable in plasma, rapid degradation, binds to platelets [1][2]. |
| Quantified Difference | Approximately 2-fold longer half-life; Practical stability measured in days (copeptin) vs. minutes/hours (AVP) requiring stringent handling [1][2]. |
| Conditions | Human plasma/serum ex vivo; pharmacokinetic studies. |
Why This Matters
The superior ex vivo stability of copeptin makes it a logistically viable and analytically reliable biomarker for large-scale clinical studies and routine diagnostic development, unlike the impractical and error-prone measurement of AVP.
- [1] Choy KW, Wijeratne N, Chiang C, Don-Wauchope A. Copeptin as a surrogate marker for arginine vasopressin: analytical insights, current utility, and emerging applications. Crit Rev Clin Lab Sci. 2025 Jan;62(1):24-44. View Source
- [2] Morgenthaler NG, Struck J, Alonso C, Bergmann A. Assay for the measurement of copeptin, a stable peptide derived from the precursor of vasopressin. Clin Chem. 2006 Jan;52(1):112-9. View Source
